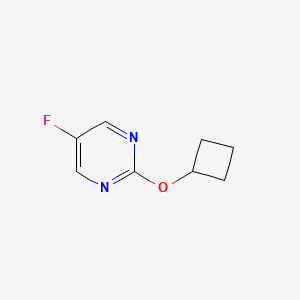

2-Cyclobutoxy-5-fluoropyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyclobutoxy-5-fluoropyrimidine is a chemical compound with the molecular formula C8H9FN2O. It belongs to the class of fluoropyrimidines, which are a type of anti-cancer drugs . This product is intended for research use only.

Synthesis Analysis

Fluoropyrimidines can be synthesized by the reaction of 2,4-dichloro-5-fluoropyrimidine with alkoxides . The synthesis of 5-fluoropyrimidine nucleotides has been developed to facilitate 19F-labeling of RNAs for biophysical studies .Chemical Reactions Analysis

The reaction of 2,4-dichloro-5-fluoropyrimidine with alkoxides leads to the synthesis of 2- and 4-substituted 5-fluoropyrimidines . More detailed chemical reaction analysis specific to this compound is not available in the retrieved sources.科学的研究の応用

Fluoropyrimidine Chemotherapy

Fluoropyrimidines, including 5-fluorouracil (5-FU), are foundational in various chemotherapy regimens for treating solid malignancies worldwide. Despite their widespread use, the balance between therapeutic benefits and the risks of drug-related toxicity remains a critical consideration in clinical decision-making. The cardiotoxicity associated with 5-FU, manifesting as chest pain, acute coronary syndrome, or even death, highlights the need for a deeper understanding of its risk factors and mechanisms to mitigate adverse effects and improve patient outcomes (Sara et al., 2018).

Pharmacogenetics in Dosing

A significant advancement in personalized medicine is the genotyping of DPYD, the gene encoding dihydropyrimidine dehydrogenase (DPD), which metabolizes fluoropyrimidine drugs. Identifying polymorphisms associated with fluoropyrimidine-induced toxicity allows for dose adjustments that significantly improve patient safety. This genotype-guided dosing has been shown to reduce the risk of severe toxicity, demonstrating the importance of pharmacogenetics in chemotherapy (Deenen et al., 2016).

Enhancing Antitumor Activity

The study of combining fluoropyrimidines with other compounds, such as 5-chloro-2,4-dihydroxypyridine (CDHP), to inhibit dihydropyrimidine dehydrogenase activity, showcases an approach to enhance antitumor effects. This combination has been shown to increase the cytotoxicity of 5-FU in tumor cells with high basal DPD activity, offering a potential strategy to improve therapeutic outcomes in tumors with specific metabolic profiles (Takechi et al., 2002).

Oral Fluoropyrimidine Derivatives

The development of oral fluoropyrimidine derivatives like S-1, which combines tegafur with modulators to enhance 5-FU's efficacy while reducing gastrointestinal toxicity, represents a significant leap in chemotherapy. Clinical studies have demonstrated the effectiveness and manageable toxicity profile of S-1 in treating gastric cancer, highlighting the potential of these derivatives in expanding treatment options for patients (Chollet et al., 2003).

Cardiotoxicity Insights

Research into the cardiotoxic effects of fluoropyrimidines on cellular models provides essential insights into the pathways and mechanisms underlying these adverse effects. The identification of oxidative stress as a contributing factor opens the door for strategies to mitigate cardiotoxicity, such as the use of antioxidants or protective agents, improving the safety profile of these critical chemotherapy agents (Lamberti et al., 2014).

作用機序

Safety and Hazards

While specific safety data for 2-Cyclobutoxy-5-fluoropyrimidine is not available, fluoropyrimidines are known to have cardiotoxic effects . Safety data for a related compound, 2-Chloro-5-fluoropyrimidine, indicates that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation .

将来の方向性

Fluoropyrimidines continue to be a focus of research due to their role in cancer treatment . Future directions may include further studies on the cardiotoxicity of fluoropyrimidines , and the development of more precise use of fluoropyrimidines for cancer treatment in the era of personalized medicine .

特性

IUPAC Name |

2-cyclobutyloxy-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHWREQIFQITAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N-butyl-N-ethylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2730437.png)

![1-Adamantyl-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2730438.png)

![3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2730440.png)

![N-methyl-N-[1-(4-methylphenyl)butan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2730445.png)

![butyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B2730449.png)

![Ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate;hydrochloride](/img/structure/B2730456.png)

![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2730457.png)